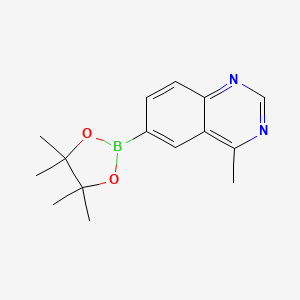
4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a boron-containing heterocyclic compound It is characterized by the presence of a quinazoline core substituted with a methyl group at the 4-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the boron-containing group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline derivatives with oxidized functional groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the boron-containing group.
科学的研究の応用
4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline has several scientific research applications:
Medicine: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline depends on its application:
In Organic Synthesis: Acts as a boron source in cross-coupling reactions, where the boron atom facilitates the formation of carbon-carbon bonds through the formation of a boronate ester intermediate.
In Medicine: The boron atom can interact with biological molecules, potentially leading to the formation of reactive oxygen species (ROS) under neutron irradiation in BNCT, causing selective damage to cancer cells.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one: Another boron-containing heterocycle with applications in organic synthesis.
Uniqueness
4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is unique due to its quinazoline core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and potential therapeutic agents.
特性
分子式 |
C15H19BN2O2 |
|---|---|
分子量 |
270.14 g/mol |
IUPAC名 |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |
InChI |
InChI=1S/C15H19BN2O2/c1-10-12-8-11(6-7-13(12)18-9-17-10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3 |
InChIキー |
TVEOGCZJUBLBQX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=CN=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


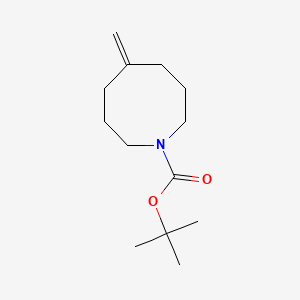

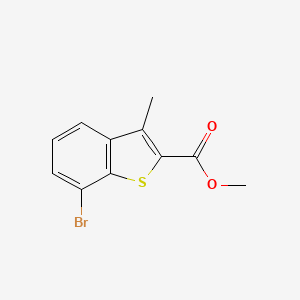
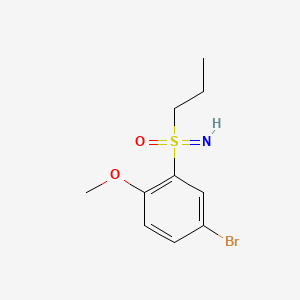
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
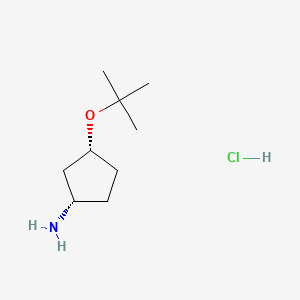
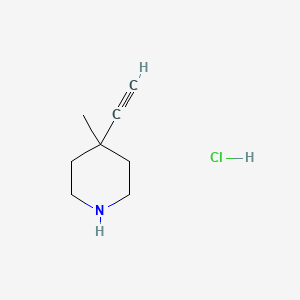
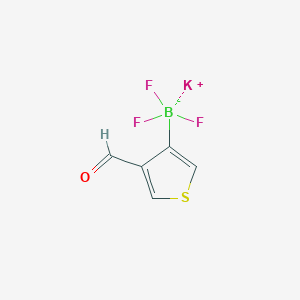
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)

![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
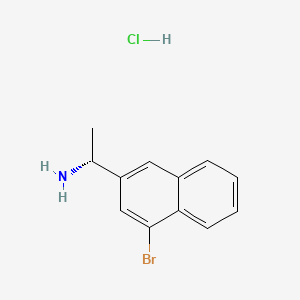
![N-methyl-2-[(prop-2-en-1-yl)amino]acetamide](/img/structure/B13462014.png)
